molecular formula C24H23NO3 B605752 (R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid CAS No. 1845753-81-2

(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid

Cat. No. B605752
M. Wt: 373.452
InChI Key: PXRCDPVYRPKGGI-MRXNPFEDSA-N
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Description

The compound is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a CH2 group . It also contains a carbamoyl group, which consists of a carbonyl (C=O) group attached to an amine (NH2) group .


Synthesis Analysis

Carbamates, which your compound appears to contain, can be synthesized through carbamoylation . This process involves a reaction of carbonylimidazolide in water with a nucleophile . Another method involves a three-component coupling of amines, carbon dioxide, and halides .


Molecular Structure Analysis

The benzyl group in your compound is a resonance-stabilized group . This means that the compound’s electrons can be distributed in different ways, leading to different structures that contribute to the overall structure of the molecule .


Chemical Reactions Analysis

Carbamates can undergo various reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo transcarbamoylation with phenyl carbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, resonance stabilization in the benzyl group could affect the compound’s reactivity .

Scientific Research Applications

Enantioselective Synthesis

  • This compound has applications in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Such synthesis involves electrophilic attack and introduction of nitrogen, indicating its utility in creating specific chiral molecules (Arvanitis et al., 1998).

Inhibitor Studies

  • As part of a study on novel biphenyl ester derivatives, this compound was analyzed for its role in inhibiting tyrosinase. The findings have implications for treatments related to hypertension and inflammation, and the compound exhibited significant anti-tyrosinase activities (Kwong et al., 2017).

Antimicrobial Activity

  • Research on derivatives of 3-aryl-2-bromopropanoic acid esters, including compounds similar to (R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid, showed antimicrobial properties. This suggests potential applications in developing antimicrobial agents (Tsyalkovsky et al., 2005).

Stereospecific Synthesis

  • The compound has been used in stereospecific synthesis studies, particularly for creating 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids. This demonstrates its utility in producing specific stereochemical configurations of chemicals (Tait et al., 1996).

Carboxypeptidase A Inhibition

  • It serves as an inhibitor for carboxypeptidase A, a trait valuable in understanding enzyme kinetics and potentially in designing drugs targeting specific enzymatic pathways (Galardy & Kortylewicz, 1984).

Asymmetric Synthesis

  • Its use in asymmetric synthesis of γ-amino acids, specifically for creating enantiomerically pure derivatives, is another key area of application. This aspect is crucial for the synthesis of chiral compounds used in various pharmaceutical applications (Aguirre et al., 2006).

Host-Guest Complexation

  • The compound's role in host-guest complexation, particularly in the context of aromatic carboxylic acids and their conjugate bases, has been studied. This research contributes to understanding molecular interactions and complex formations, which are fundamental in chemistry and biology (Kean et al., 1999).

Optical Resolution

  • The compound has been used in the optical resolution of racemic compounds, aiding in the synthesis of optically active amino acids. This is significant in producing pure enantiomers for various biochemical applications (Shiraiwa et al., 2002).

properties

IUPAC Name

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCDPVYRPKGGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129909859

CAS RN

1845753-81-2
Record name 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
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(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid

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